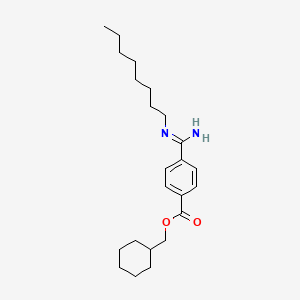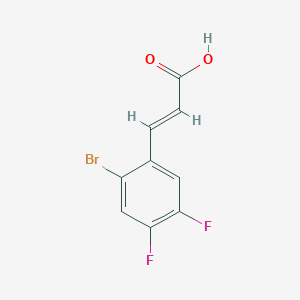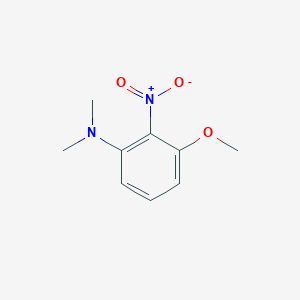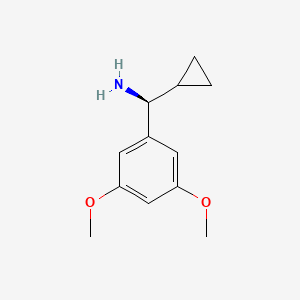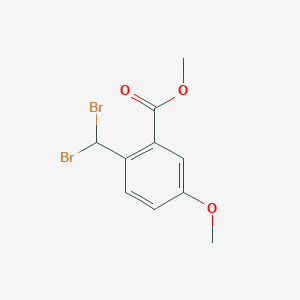
2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene is an organic compound characterized by a benzene ring substituted with a butyl group and a phenylbutylsulfanyl group. This compound belongs to the class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the presence of the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene typically involves the alkylation of benzene with butyl and phenylbutylsulfanyl groups. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 1-phenylbutan-2-yl chloride and butylbenzene. These intermediates are then reacted under controlled conditions to form the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the industrial process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: HNO3, H2SO4, AlCl3
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Nitro-substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Medicine: Studied for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidative metabolism and conjugation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butylbenzene: A simpler aromatic hydrocarbon with a butyl group attached to the benzene ring.
Phenylbutane: An aromatic compound with a phenyl group attached to a butane chain.
Sulfanylbutylbenzene: A compound with a sulfanyl group attached to a butylbenzene structure.
Uniqueness
2-(1-Phenylbutan-2-ylsulfanyl)butylbenzene is unique due to the presence of both phenylbutylsulfanyl and butyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H26S |
|---|---|
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
2-(1-phenylbutan-2-ylsulfanyl)butylbenzene |
InChI |
InChI=1S/C20H26S/c1-3-19(15-17-11-7-5-8-12-17)21-20(4-2)16-18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3 |
InChI-Schlüssel |
OLRQVLLSJUCZDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1=CC=CC=C1)SC(CC)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


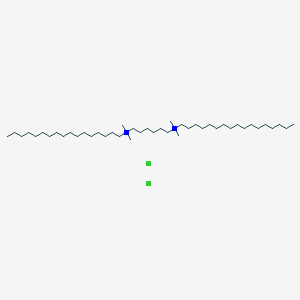
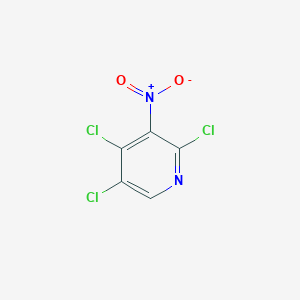
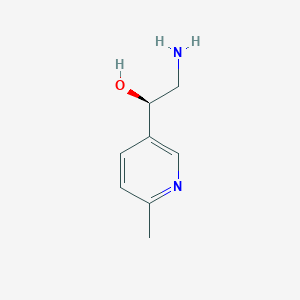
![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)


![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-(methylamino)benzoate](/img/structure/B12843672.png)
